

A Head-to-Head Comparison of TSHR Blocking Agents: SYD5115 vs. K1-70

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Compound of Interest

Compound Name: SYD5115

Cat. No.: B15605803

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In the landscape of therapeutic development for Graves' disease and Graves' orbitopathy, two notable antagonists of the thyroid-stimulating hormone receptor (TSHR) have emerged: **SYD5115** and K1-70. While both agents effectively block TSHR activation, they represent distinct therapeutic modalities—a small molecule and a monoclonal antibody, respectively. This guide provides a detailed, data-driven comparison of their performance, experimental validation, and mechanisms of action to inform researchers, scientists, and drug development professionals.

At a Glance: Key Performance Characteristics

A summary of the key quantitative data for **SYD5115** and K1-70 is presented below, offering a snapshot of their respective potencies and binding affinities.

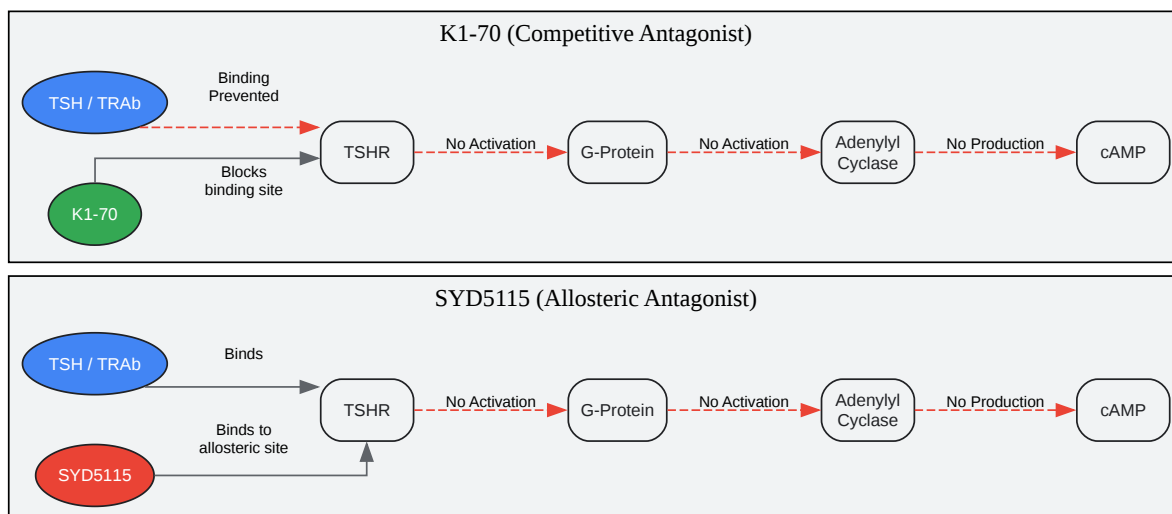
Parameter	SYD5115	K1-70	Source
Molecule Type	Small Molecule	Human Monoclonal Antibody (IgG1)	[1][2][3],[4][5]
Administration Route	Oral	Intramuscular (IM) or Intravenous (IV)	[1][6],[7]
Binding Affinity (Kd)	Not explicitly stated	4 x 10 ¹⁰ L/mol	[8][9]
IC50 (vs. M22-induced cAMP)	22 nM (FRTL-5 cells)69 nM (HEK293-hTSHR cells)193 nM (U2OS-hTSHR cells)	Not explicitly stated in IC50 terms, but effective at ng/mL concentrations	[6][10],[9]
Inhibition of TSH binding	Allosteric antagonist	Competitive antagonist, with 0.1 µg/mL giving 97% inhibition	[1],[4]

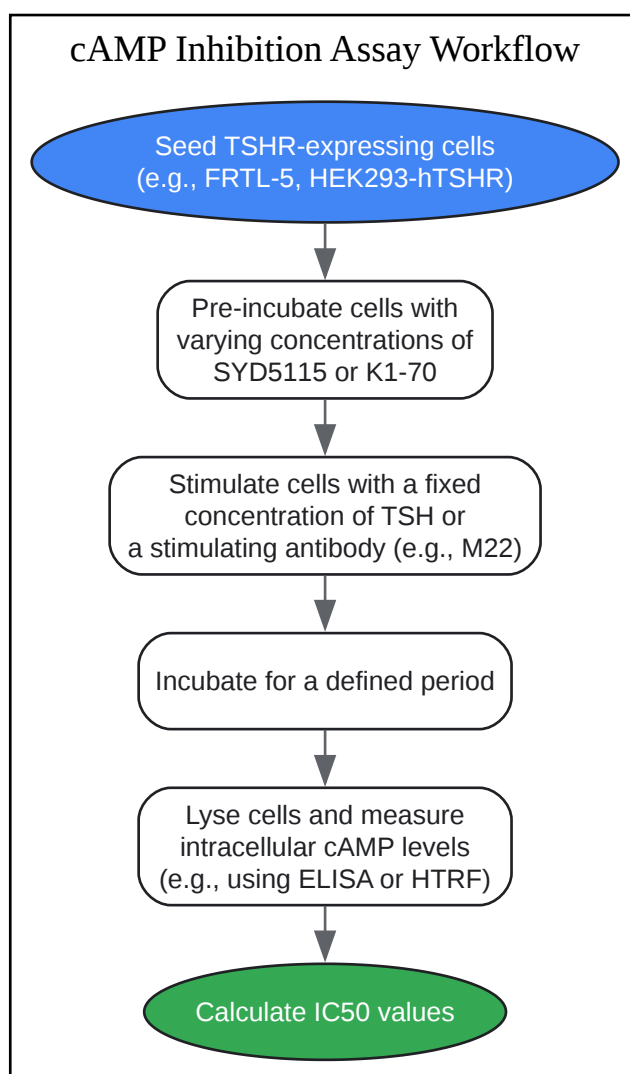
Mechanism of Action: A Tale of Two Blockers

SYD5115 and K1-70 employ different strategies to inhibit TSHR signaling, a crucial distinction for therapeutic application.

SYD5115 is a novel, orally active small molecule that functions as an allosteric antagonist of the TSHR.[1] This means it binds to a site on the receptor distinct from the primary binding site of TSH and stimulating autoantibodies like M22. This binding event induces a conformational change in the receptor that prevents its activation, even when the primary ligands are bound.

K1-70 is a human monoclonal autoantibody that acts as a direct competitive antagonist.[4] It binds with high affinity to the TSHR, physically blocking the binding of TSH and thyroid-stimulating autoantibodies (TRAb).[7][8] K1-70 was isolated from the peripheral blood lymphocytes of a patient with autoimmune thyroid disease, representing a "natural" inhibitor of TSHR stimulation.[11]





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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of SYD5115, a novel orally active small molecule TSH-R antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking type TSH receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Anti-TSHR Recombinant Antibody (clone K1-70) - Creative Biolabs [creativebiolabs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. TSH receptor specific monoclonal autoantibody K1-70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy—Results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. New small molecule shows promise as TSH-R antagonist for Graves' hyperthyroidism and orbitopathy | BioWorld [bioworld.com]
- 11. Preclinical studies on the toxicology, pharmacokinetics and safety of K1-70TM a human monoclonal autoantibody to the TSH receptor with TSH antagonist activity | springermedizin.de [springermedizin.de]
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